4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline
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Overview
Description
4-Bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H3BrF3N2O3 It is a derivative of aniline, characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of bromine to the desired position on the ring.
Fluorination: Introduction of the fluorine atom.
Trifluoromethoxylation: Addition of the trifluoromethoxy group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate fluorinating agents for fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: Conversion of the aniline group to nitro or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange or substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
4-Bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline
Uniqueness
4-Bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H3BrF4N2O3 |
---|---|
Molecular Weight |
319.01 g/mol |
IUPAC Name |
4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H3BrF4N2O3/c8-2-1-3(14(15)16)5(13)6(4(2)9)17-7(10,11)12/h1H,13H2 |
InChI Key |
OYFAWZQAQGRXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
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